molecular formula C11H8BrNO B7895923 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile

1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B7895923
M. Wt: 250.09 g/mol
InChI Key: IFEQWVRMPCPLSO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring with a ketone and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 4-bromobenzyl cyanide with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the cyanide group to the carbonyl group of cyclobutanone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the ketone and nitrile groups can participate in various chemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts rigidity and distinct chemical properties compared to other similar compounds

Properties

IUPAC Name

1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEQWVRMPCPLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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